2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester
Overview
Description
Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate is a synthetic compound that belongs to the class of pteridine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester typically involves the reaction of appropriate pteridine derivatives with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various pteridine derivatives.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diamino-7-hydroxy-6-pteridineacetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate can be compared with other similar compounds such as:
Ethyl pteridine-2,4-diamino-6-acetate: Another pteridine derivative with similar structural features but different functional groups.
Ethyl 2-(2,4-diamino-7-oxo-7,8-dihydro-6-pteridinyl)acetate: A closely related compound with slight variations in its chemical structure.
Properties
IUPAC Name |
ethyl 2-(2,4-diamino-7-oxo-8H-pteridin-6-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c1-2-19-5(17)3-4-9(18)15-8-6(13-4)7(11)14-10(12)16-8/h2-3H2,1H3,(H5,11,12,14,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVQQTNDUDCTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N=C(N=C2NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417938 | |
Record name | NSC33633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-88-4 | |
Record name | NSC33633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC33633 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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